Deacetyldiltiazem (M1) is a major pharmacologically active metabolite of the calcium channel blocker Diltiazem. [, , , , , , , , , ] While not administered directly as a drug itself, its presence as a metabolite necessitates its study in various scientific contexts. Research on Deacetyldiltiazem primarily focuses on its formation, pharmacokinetic properties, and potential implications for understanding Diltiazem's overall effects.
Related Compounds
Diltiazem
Compound Description: Diltiazem is a benzothiazepine calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias. [, , , , , , , , , , , , , , , , , , , ] It exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and a decrease in myocardial contractility.
Relevance: Diltiazem is the parent compound of Deacetyldiltiazem. Deacetyldiltiazem is formed by the hydrolysis of an acetyl group from Diltiazem, a process primarily mediated by carboxylesterase enzymes, specifically Ces2a in rats. [, , ] While both compounds exhibit pharmacological activity, Deacetyldiltiazem generally shows lower potency compared to Diltiazem. The significant species difference in diltiazem deacetylation, with rats exhibiting much higher levels compared to humans, has important implications for the interpretation of preclinical data and drug development. [, ]
N-Demethyldiltiazem (MA)
Compound Description: N-Demethyldiltiazem is a major, pharmacologically active metabolite of Diltiazem. [, , , , , , , , , , ] It is formed through demethylation of Diltiazem, primarily by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. N-Demethyldiltiazem contributes to the overall therapeutic effect of Diltiazem and exhibits a similar pharmacological profile, albeit with potentially different potency and kinetics.
Relevance: N-Demethyldiltiazem and Deacetyldiltiazem represent the two main metabolic pathways of Diltiazem in humans, demethylation and deacetylation, respectively. [, , , , ] While Deacetyldiltiazem is primarily formed via esterase activity, N-Demethyldiltiazem is formed via oxidative metabolism by CYP enzymes. The relative levels of these metabolites can be influenced by various factors, including genetics, age, and concurrent medications. [, , ] Understanding the formation and activity of both N-Demethyldiltiazem and Deacetyldiltiazem is crucial for optimizing Diltiazem therapy and interpreting its pharmacokinetic profile.
N-Demethyldeacetyldiltiazem (M2)
Compound Description: N-Demethyldeacetyldiltiazem is a minor metabolite of Diltiazem formed through subsequent demethylation and deacetylation reactions. [, , , , ] Although it is a minor metabolite, N-Demethyldeacetyldiltiazem may contribute to the overall pharmacological effects of Diltiazem, although its potency and activity may differ.
Relevance: N-Demethyldeacetyldiltiazem highlights the multiple metabolic pathways involved in the breakdown of Diltiazem. It is a product of both deacetylation, leading to Deacetyldiltiazem, and demethylation, leading to N-Demethyldiltiazem. [, , , , , , , ] The formation of this metabolite further emphasizes the complexity of Diltiazem pharmacokinetics and the potential for interindividual variability in its metabolism.
Verapamil
Compound Description: Verapamil is another calcium channel blocker used to treat hypertension, angina, and certain arrhythmias. [] Like Diltiazem, it acts on L-type calcium channels to inhibit calcium influx into cells.
Relevance: Verapamil belongs to the same class of drugs as Diltiazem and shares a similar mechanism of action. [] This similarity highlights the importance of analytical methods capable of distinguishing between these compounds, especially when they might be co-administered to patients. The cited study employed Deacetyldiltiazem as an internal standard for the simultaneous determination of Verapamil and Celiprolol in plasma samples. []
Celiprolol
Compound Description: Celiprolol is a beta-1 selective adrenergic blocking agent used primarily to manage hypertension. [] It exhibits a unique pharmacological profile compared to Diltiazem, as it directly blocks beta-adrenergic receptors, reducing the effects of adrenaline and noradrenaline on the heart.
Relevance: While Celiprolol has a distinct mechanism of action from Diltiazem, both drugs are commonly used in the management of cardiovascular diseases. [] The study highlighting Celiprolol used Deacetyldiltiazem as an internal standard for a simultaneous analysis method in plasma. [] This highlights the applicability of Deacetyldiltiazem in analytical methods for quantifying other cardiovascular drugs.
Loxapine
Compound Description: Loxapine is a typical antipsychotic medication primarily used in the treatment of schizophrenia. [] Its mechanism of action involves blocking dopamine receptors in the brain.
Relevance: Loxapine, while unrelated to Diltiazem in terms of therapeutic class or mechanism of action, has been used as an internal standard in gas chromatographic methods for the determination of Diltiazem and Deacetyldiltiazem in plasma samples. [] The use of Loxapine as an internal standard highlights the importance of selecting appropriate internal standards with similar chromatographic behavior to the analytes of interest.
Imipramine
Compound Description: Imipramine is a tricyclic antidepressant medication that acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. []
Relevance: Imipramine, while belonging to a different therapeutic class than Diltiazem, has been employed as an internal standard in high-performance liquid chromatography (HPLC) methods for quantifying Diltiazem and Deacetyldiltiazem in biological samples. [] The selection of Imipramine underscores the importance of choosing internal standards with appropriate chromatographic properties and minimal interference from endogenous compounds in the matrix of interest.
Source and Classification
Deacetyldiltiazem is derived from diltiazem through metabolic processes in the body. It is classified under the category of pharmaceutical metabolites, specifically as a calcium antagonist. This classification highlights its role in modulating calcium ion influx across cell membranes, which is crucial in the management of cardiovascular conditions.
Synthesis Analysis
The synthesis of deacetyldiltiazem can occur through the metabolic pathways involving diltiazem, primarily via hydrolysis and deacetylation reactions. The enzymatic conversion is facilitated by liver enzymes such as cytochrome P450, which play a significant role in drug metabolism.
Technical Parameters
Enzymatic Reaction: The primary reaction involves the removal of an acetyl group from diltiazem.
Conditions: Typically occurs in vivo at physiological pH and temperature, under the influence of hepatic microsomal enzymes.
Yield: The yield of deacetyldiltiazem from diltiazem varies based on individual metabolic rates and liver function.
Molecular Structure Analysis
Deacetyldiltiazem possesses a complex molecular structure characterized by:
Core Structure: A benzothiazepine ring fused to a phenyl group.
Functional Groups: Contains an amine (-NH) and hydroxyl (-OH) groups that contribute to its pharmacological activity.
Stereochemistry: The compound exhibits chiral centers, leading to potential differences in activity between enantiomers.
Structural Data
Molecular Weight: 372.48 g/mol
Melting Point: Approximately 155-158 °C
Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Reactions Analysis
Deacetyldiltiazem participates in several chemical reactions:
Hydrolysis: Involves the breakdown of ester bonds leading to the formation of deacetyldiltiazem from diltiazem.
Oxidation/Reduction Reactions: Can undergo further metabolic transformations, including N-demethylation to form other metabolites.
Technical Details
Reaction Conditions: Typically requires mild acidic or neutral conditions for optimal hydrolysis.
Kinetics: Metabolic conversion rates can be influenced by factors such as enzyme availability and substrate concentration.
Mechanism of Action
The mechanism of action for deacetyldiltiazem involves:
Calcium Channel Blockade: It inhibits the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells.
Vasodilation Effect: By reducing intracellular calcium levels, it leads to relaxation of vascular smooth muscle, resulting in decreased blood pressure and reduced myocardial oxygen demand.
Relevant Data
Pharmacokinetics: Exhibits a half-life ranging from 3 to 5 hours, with peak plasma concentrations occurring approximately 1 hour after administration.
Bioavailability: The bioavailability can vary significantly due to first-pass metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of deacetyldiltiazem include:
Appearance: Typically appears as a white to off-white powder.
Stability: Stable under normal conditions but sensitive to light and moisture.
pH Range: Exhibits stability within a pH range of 4 to 7.
Analytical Data
Infrared Spectroscopy (IR): Characteristic absorption bands corresponding to functional groups (e.g., carbonyls, amines).
Nuclear Magnetic Resonance (NMR): Provides insights into the structural environment of hydrogen atoms within the molecule.
Applications
Deacetyldiltiazem has several scientific applications:
Pharmacological Research: Studied for its effects on cardiovascular diseases due to its active role as a metabolite of diltiazem.
Analytical Chemistry: Utilized as a reference standard in high-performance liquid chromatography (HPLC) methods for quantifying diltiazem levels in biological samples.
Clinical Relevance
Research indicates that deacetyldiltiazem retains significant pharmacological activity, contributing to the therapeutic effects observed with diltiazem treatment. Its role in drug interactions and effects on pharmacokinetics are areas of ongoing study.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Casein kinase 1 inhibitor. Water soluble analog of CKI-7. Inhibits SGK, S6K1 and MSK1. Induces retinal cell differentiation. Phosphorylates the inner dynein arm I1 Intermediate Chain. CKI-7 is an inhibitor of casein kinase 1 (CK1; Ki = 8.5 μM). It is selective for CK1 over CK2, PKC, CaM kinase II (CaMKII), and cyclic AMP-dependent protein kinase (IC50s = 90, >1,000, 195, and 550 μM, respectively). CKI-7 inhibits phosphorylation of a peptide substrate by Leishmania CK1.2 by 50% when used at a concentration of 10 μM. CKI-7 2HCl is a casein kinase 1 (CK1) inhibitor.
CL-184005 is a platelet activating factor (PAF) inhibitor potentially for the treatment of gram-negative bacterial infection and septic shock. CL-184005 interferes with tumor necrosis factor synthesis induced by S. aureus. Spleen-associated tumor necrosis factor protein was also decreased by pretreatment with CL-184005.